molecular formula C17H14N2 B182657 4-[(E)-2-quinolin-6-ylethenyl]aniline CAS No. 54-82-0

4-[(E)-2-quinolin-6-ylethenyl]aniline

Cat. No.: B182657
CAS No.: 54-82-0
M. Wt: 246.31 g/mol
InChI Key: RQJHZUPUOIVGNP-ONEGZZNKSA-N
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Description

4-[(E)-2-quinolin-6-ylethenyl]aniline is a structurally distinct aromatic compound featuring a quinoline core linked via an ethenyl (E-configuration) bridge to an aniline moiety. The quinoline group contributes π-conjugation and electron-withdrawing properties, while the aniline provides a primary amine functional group capable of hydrogen bonding and further derivatization.

Properties

CAS No.

54-82-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-6-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-8-5-13(6-9-16)3-4-14-7-10-17-15(12-14)2-1-11-19-17/h1-12H,18H2/b4-3+

InChI Key

RQJHZUPUOIVGNP-ONEGZZNKSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/C3=CC=C(C=C3)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(E)-2-quinolin-6-ylethenyl]aniline with three structurally related compounds, focusing on molecular features, synthetic yields, and analytical data.

Compound Name Molecular Formula Key Substituents Synthetic Yield HPLC Retention Time LCMS (m/z) Applications/Notes
This compound C₁₇H₁₃N₂ Quinoline, ethenyl (E), aniline Not reported Not reported Not reported Hypothesized use in optoelectronics
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () C₁₀H₇Cl₂N₃ Chloropyrimidine, chloro, aniline Not specified 0.75 min 245 [M+H]⁺ Intermediate for kinase inhibitors
4-chloro-2-[6-chloro-3-(pyridin-2-yl)-4-(pyridin-2-ylmethyl)quinolin-2-yl]aniline () C₂₆H₁₈Cl₂N₄ Chloroquinoline, pyridyl, aniline 42.0% Not reported Not reported High synthetic complexity; dual pyridyl motifs

Structural and Functional Differences

Core Heterocycles: The target compound’s quinoline core distinguishes it from the chloropyrimidine in and the chloroquinoline-pyridyl hybrid in . Quinoline’s extended π-system enhances electronic delocalization compared to pyrimidine’s smaller aromatic system . The E-ethenyl bridge in the target compound introduces rigidity and planar geometry, favoring conjugation, whereas the chloro substituents in analogs () increase lipophilicity and alter reactivity .

Synthetic Challenges: The target compound’s synthesis likely involves Heck coupling or Wittig reactions to form the E-ethenyl linkage, whereas employs nucleophilic aromatic substitution (chloropyrimidine-aniline coupling) and uses multi-step pyridyl-quinoline fusion . The 42% yield reported for ’s compound highlights the difficulty of multi-heterocyclic synthesis, suggesting that the target compound’s yield could vary significantly depending on coupling efficiency .

Analytical Data :

  • ’s compound has a short HPLC retention time (0.75 min) and LCMS m/z 245, consistent with its lower molecular weight (C₁₀H₇Cl₂N₃; MW 248.1). The target compound (MW ~243.3) would likely exhibit distinct retention behavior and fragmentation patterns due to its extended conjugation .

Functional Group Impact :

  • The aniline group in all compounds enables further functionalization (e.g., amidation, Schiff base formation). However, the pyridyl substituents in ’s compound introduce additional coordination sites for metal binding, a feature absent in the target compound .

Research Implications and Limitations

  • Gaps in Data: The absence of explicit synthetic or analytical data for this compound in the provided evidence necessitates reliance on analogous systems. Future studies should prioritize X-ray crystallography (using programs like SHELXL ) to confirm its E-configuration and intermolecular interactions.
  • Comparative Reactivity: Chlorinated analogs () may exhibit higher electrophilicity at the quinoline/pyrimidine ring compared to the target compound, influencing their utility in cross-coupling reactions .

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